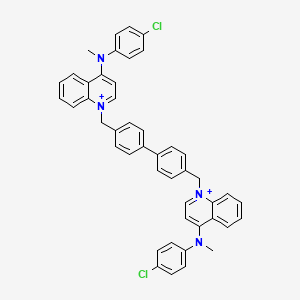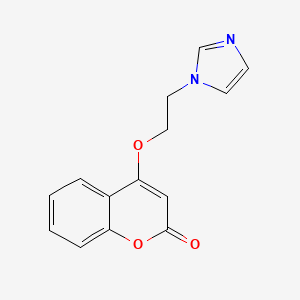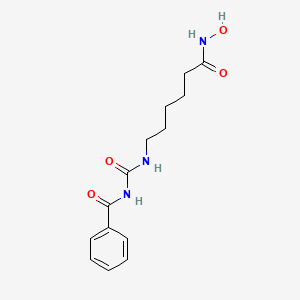
RSM-932A cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RSM-932A cation is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potent anticancer and antimalarial properties. It is a targeted inhibitor of choline kinase alpha, an enzyme involved in the metabolism of choline and phospholipids, which are crucial for cell membrane integrity and signaling. The overexpression of choline kinase alpha is associated with various cancers, making this compound a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RSM-932A cation involves a series of chemical reactions designed to produce a compound with high specificity and potency. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
RSM-932A cation undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to alter its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied for their enhanced or modified activity against specific targets .
Scientific Research Applications
RSM-932A cation has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of choline kinase alpha and its effects on phospholipid metabolism.
Biology: Employed in research to understand the role of choline kinase alpha in cell signaling and membrane integrity.
Medicine: Investigated for its potential as an anticancer and antimalarial agent. It has shown promising results in preclinical studies for the treatment of various cancers and malaria.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery and development
Mechanism of Action
The mechanism of action of RSM-932A cation involves the inhibition of choline kinase alpha, which is responsible for the phosphorylation of choline to phosphocholine. This inhibition disrupts the synthesis of phosphatidylcholine, a major component of cell membranes, leading to impaired cell membrane integrity and signaling. The compound’s molecular targets include choline kinase alpha and associated pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
RSM-932A cation is unique compared to other choline kinase inhibitors due to its high specificity and potency. Similar compounds include:
MN58b: Another choline kinase inhibitor with similar mechanisms but different structural properties.
Hemicholinium-3: An earlier generation choline kinase inhibitor with higher toxicity and lower specificity.
TCD-717: A compound structurally related to this compound, currently in clinical trials for its anticancer properties
Properties
CAS No. |
850993-73-6 |
|---|---|
Molecular Formula |
C46H38Cl2N4+2 |
Molecular Weight |
717.7 g/mol |
IUPAC Name |
1-[[4-[4-[[4-(4-chloro-N-methylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylquinolin-1-ium-4-amine |
InChI |
InChI=1S/C46H38Cl2N4/c1-49(39-23-19-37(47)20-24-39)43-27-29-51(45-9-5-3-7-41(43)45)31-33-11-15-35(16-12-33)36-17-13-34(14-18-36)32-52-30-28-44(42-8-4-6-10-46(42)52)50(2)40-25-21-38(48)22-26-40/h3-30H,31-32H2,1-2H3/q+2 |
InChI Key |
QGYGTMZEJNOHNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B3063973.png)





![2-[4-(Aminomethyl)anilino]-2-oxoacetic acid](/img/structure/B3063999.png)




